1-(4-Aminobenzylthio)-beta-D galactopyranose
CAS No.: 35785-20-7
Cat. No.: VC0043346
Molecular Formula: C13H19NO5S
Molecular Weight: 301.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35785-20-7 |
|---|---|
| Molecular Formula | C13H19NO5S |
| Molecular Weight | 301.36 g/mol |
| IUPAC Name | 2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2 |
| Standard InChI Key | VNOKYKUWHBAQKG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |
| Canonical SMILES | C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |
Introduction
Chemical and Structural Properties
Basic Identification
1-(4-Aminobenzylthio)-beta-D galactopyranose is a thiogalactoside with distinctive structural elements that combine carbohydrate chemistry with aromatic functionality. The compound is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 35785-20-7 |
| Molecular Formula | C₁₃H₁₉NO₅S |
| Molecular Weight | 301.36 g/mol |
| IUPAC Name | 2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| PubChem Compound ID | 5184978 |
The compound's structural identity bridges carbohydrate and aromatic chemistry, featuring a beta-D-galactopyranose unit connected via a thioether linkage to a 4-aminobenzyl group. This combination suggests potential for specialized interactions in biological systems, particularly where carbohydrate recognition processes are involved.
Structural Characteristics
The molecular structure of 1-(4-Aminobenzylthio)-beta-D galactopyranose contains several key components that define its chemical behavior:
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A beta-D-galactopyranose ring system that provides the carbohydrate scaffold
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A thioether (C-S-C) linkage that connects the sugar moiety to the aromatic portion
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A 4-aminobenzyl group that contributes aromatic character and introduces a primary amine functional group
The compound possesses standardized structural identifiers that enable precise chemical database referencing:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2 |
| Standard InChIKey | VNOKYKUWHBAQKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |
The beta configuration at the anomeric carbon of the galactopyranose unit plays a crucial role in determining the three-dimensional orientation of the molecule and its potential interactions with biological receptors.
Physical Properties
The physical characteristics of 1-(4-Aminobenzylthio)-beta-D galactopyranose influence its handling, storage, and applications in research settings:
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid | At standard temperature and pressure |
| Color | Off-White to Yellow | Visual appearance |
| Melting Point | 211-215°C | Thermal phase transition |
| Boiling Point | 579.2±50.0°C | Predicted value |
| Density | 1.48±0.1 g/cm³ | Predicted value |
| pKa | 13.00±0.70 | Predicted acidity constant |
| Solubility | Slightly soluble in methanol and water when heated | Limited dissolution characteristics |
The compound's stability profile indicates sensitivity to both moisture and temperature variations, which necessitates specific storage conditions to maintain its structural integrity. The high melting point suggests a significant degree of molecular ordering in the solid state, likely due to hydrogen bonding networks involving the hydroxyl groups of the galactopyranose unit and the amino group of the aromatic ring .
Synthesis and Preparation Methods
Purification Considerations
Purification of 1-(4-Aminobenzylthio)-beta-D galactopyranose presents particular challenges due to its limited solubility profile. The compound shows slight solubility in polar solvents like methanol and water, but typically requires heating to achieve dissolution. This property suggests that recrystallization techniques using temperature gradients may be effective for purification purposes .
The presence of both the polar galactopyranose moiety and the aromatic component creates an amphiphilic character that influences solubility behavior and may necessitate specialized purification approaches, potentially including chromatographic techniques optimized for compounds with mixed hydrophilic-hydrophobic properties .
Applications and Research Directions
Research Gaps and Future Directions
Current literature reveals significant knowledge gaps regarding 1-(4-Aminobenzylthio)-beta-D galactopyranose. Future research directions might profitably focus on:
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Optimized synthetic methodologies with improved yields and stereoselectivity
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Comprehensive characterization of interaction profiles with relevant biochemical targets
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Evaluation of potential biological activities, particularly in systems involving galactose recognition
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Development of structure-activity relationships through systematic modification of the core structure
The compound's unique combination of a carbohydrate moiety and an aromatic amine creates opportunities for interdisciplinary investigations spanning carbohydrate chemistry, medicinal chemistry, and biochemistry.
| Storage Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C (Freezer) | Prevents thermal degradation |
| Container | Airtight, moisture-resistant | Protects against hydrolysis |
| Light Exposure | Minimize | Prevents potential photodegradation |
| Humidity | Low | Reduces risk of moisture-induced degradation |
The compound's documented sensitivity to both moisture and temperature underscores the importance of proper storage protocols to prevent degradation during extended storage periods .
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